![molecular formula C7H5N3O2 B1393026 [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid CAS No. 1234616-36-4](/img/structure/B1393026.png)
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are commonly found in medicinal and pharmaceutical chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Related [1,2,4]triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . PDE inhibitors work by preventing the breakdown of cAMP, a messenger molecule that transmits signals within cells. This leads to an increase in cAMP levels, which can affect various cellular processes .
Biochemical Pathways
Related compounds have been shown to inhibit the erk signaling pathway . The ERK pathway is involved in regulating cell proliferation and survival, and its inhibition can lead to decreased cell growth and induced cell apoptosis .
Result of Action
Related compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, one such compound was found to inhibit the growth and colony formation of MGC-803 cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Additionally, the synthesis can be achieved through the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-A]pyridines typically involve scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and mechanochemical methods are particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolopyridines to dihydro derivatives has been demonstrated.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as microwave irradiation and the presence of catalysts like copper acetate are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Therapeutic Applications
The primary therapeutic applications of [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid are linked to its ability to inhibit specific biological pathways. Notably, it has been identified as an inhibitor of the AXL receptor tyrosine kinase, which is implicated in various cancers. The inhibition of this pathway can lead to the treatment of several proliferative conditions including:
- Cancer Types :
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : A research article demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study provided quantitative data on IC50 values across different cell types, indicating a promising therapeutic index for further development .
- Study 2 : Another investigation focused on the compound's role as a metal chelator in drug design. The study found that when combined with other therapeutic agents, it enhanced the efficacy against parasitic infections and certain cancers by improving bioavailability and targeting mechanisms .
Data Table: Summary of Applications and Efficacy
Application Area | Specific Use Cases | Observations |
---|---|---|
Cancer Treatment | Breast cancer, lung cancer | Significant cytotoxic effects observed in vitro |
Parasitic Diseases | Antiparasitic agents | Enhanced efficacy when combined with other drugs |
Drug Design | Metal chelation | Improved bioavailability noted |
Synthesis Techniques | Microwave-assisted synthesis | Higher yields and faster reaction times |
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidines: These compounds share a similar triazole ring structure but differ in the fused pyrimidine ring.
[1,2,4]Triazolo[1,5-D]triazines: Another class of triazole-fused compounds with diverse biological activities.
Uniqueness
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to act as an inhibitor of multiple enzymes and its diverse biological activities make it a valuable compound in medicinal chemistry .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a member of the triazolo-pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring fused to a pyridine moiety. Its molecular formula is , with a molecular weight of 164.13 g/mol. The presence of various functional groups contributes to its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial for treating neurological disorders such as Alzheimer's disease.
- Janus Kinases (JAKs) : It acts as an inhibitor of JAK1 and JAK2, which are involved in cytokine signaling pathways and have implications in autoimmune diseases and cancer.
- RORγt : The compound functions as an inverse agonist for RORγt, a receptor implicated in autoimmune diseases and inflammatory responses.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of metabolic enzymes rather than direct cytotoxicity. For instance, related compounds have shown effectiveness against breast and colon cancer cell lines by interfering with specific metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazole and pyridine rings can significantly influence biological activity. For example:
- Chlorosulfonyl Substituents : The introduction of chlorosulfonyl groups enhances enzyme inhibition and antiproliferative effects.
- Substituent Variations : Different substituents on the triazole ring lead to varying potencies against targeted enzymes. Compounds with electron-withdrawing groups generally exhibit higher inhibitory activities .
Data Summary Table
Compound | CAS Number | Biological Activity | Target Enzyme | IC50 Value |
---|---|---|---|---|
This compound | 2060046-37-7 | Antiproliferative | AChE | Not specified |
Related Triazole Derivative | Not available | Antiproliferative | JAK2 | 18.76 µM |
Anticancer Activity
A study evaluated the antiproliferative effects of [1,2,4]triazolo[1,5-a]pyridine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 20 µM against breast cancer cells. The study highlighted the importance of specific structural features in enhancing biological activity and suggested further development for these compounds in anticancer therapies .
Neurological Implications
Another research focused on the potential of [1,2,4]triazolo[1,5-a]pyridine derivatives as AChE inhibitors. The findings suggested that these compounds could provide therapeutic benefits in treating Alzheimer's disease by improving cholinergic transmission through AChE inhibition .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNISMDFEGHAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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